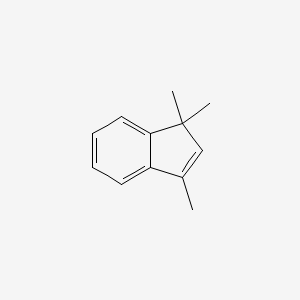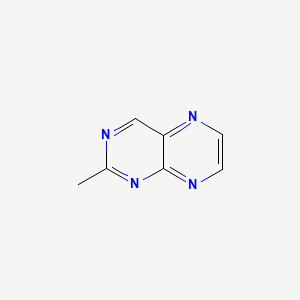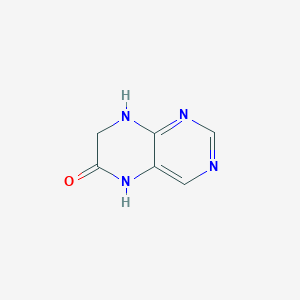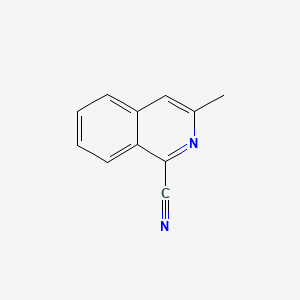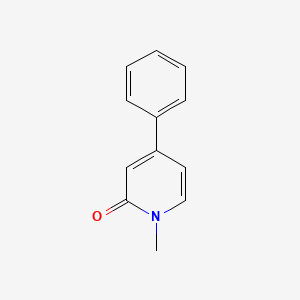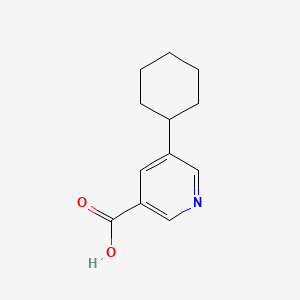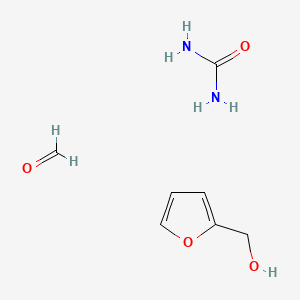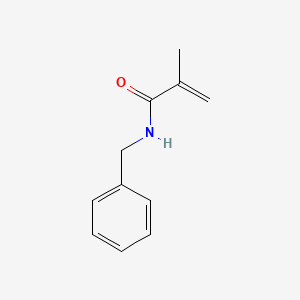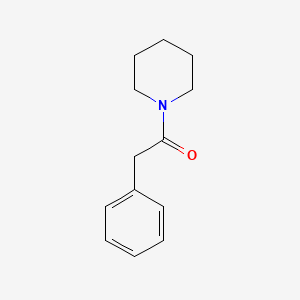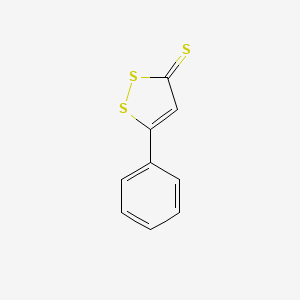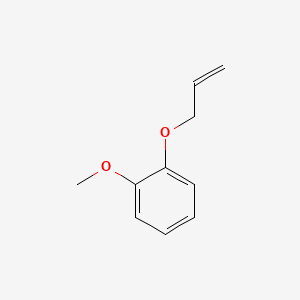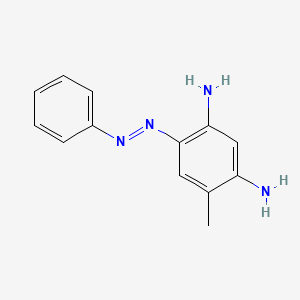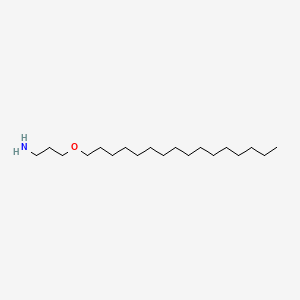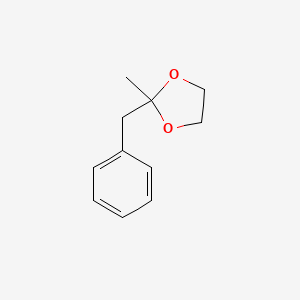
1-Phenyl-2-propanone ethylene acetal
Overview
Description
1-Phenyl-2-propanone ethylene acetal is an organic compound with the molecular formula C12H14O2. It is a derivative of 1-phenyl-2-propanone, where the carbonyl group is protected by forming an acetal with ethylene glycol. This compound is often used in organic synthesis as a protecting group for carbonyl functionalities due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
1-Phenyl-2-propanone ethylene acetal can be synthesized through the reaction of 1-phenyl-2-propanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethylene glycol to form the acetal. The reaction is typically carried out under reflux conditions with a Dean-Stark apparatus to remove water and drive the equilibrium towards acetal formation .
Industrial Production Methods:
Chemical Reactions Analysis
1-Phenyl-2-propanone ethylene acetal undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic conditions, the acetal can be hydrolyzed back to 1-phenyl-2-propanone and ethylene glycol.
Reduction: Reduction of this compound can yield 1-phenyl-2-propanol, a useful intermediate in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, sulfuric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 1-Phenyl-2-propanone and ethylene glycol.
Oxidation: Benzoic acid.
Reduction: 1-Phenyl-2-propanol.
Scientific Research Applications
1-Phenyl-2-propanone ethylene acetal has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for carbonyl compounds, allowing for selective reactions on other functional groups without affecting the carbonyl group.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates, including those for the production of amphetamines.
Forensic Science: It is used in the profiling of methamphetamine impurities, as it is a precursor in the synthesis of methamphetamine.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-propanone ethylene acetal primarily involves its role as a protecting group. The acetal formation protects the carbonyl group from nucleophilic attack and other reactions under basic conditions. The acetal can be hydrolyzed under acidic conditions to regenerate the carbonyl compound, allowing for further reactions .
Molecular Targets and Pathways:
Protecting Group: The acetal formation prevents reactions at the carbonyl site, allowing for selective reactions on other functional groups.
Hydrolysis Pathway: The acetal is hydrolyzed to regenerate the carbonyl compound under acidic conditions.
Comparison with Similar Compounds
- 1,3-Dioxolane
- 1,3-Dioxane
- 1,3-Dioxepane
1-Phenyl-2-propanone ethylene acetal stands out due to its specific use in the synthesis of amphetamines and its role in forensic science for impurity profiling .
Properties
IUPAC Name |
2-benzyl-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(12-7-8-13-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQYVIFTPKYDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278324 | |
| Record name | 2-Benzyl-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4362-18-9 | |
| Record name | 1, 2-benzyl-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzyl-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


